3-fluoro-3-(fluoromethyl)pyrrolidine hydrochloride
Description
3-Fluoro-3-(fluoromethyl)pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative characterized by a five-membered saturated ring containing two fluorine-bearing substituents: a fluorine atom and a fluoromethyl group (-CH₂F) at the 3-position. Its molecular formula is C₅H₉F₂N·HCl, with a molar mass of 181.6 g/mol. This compound is commonly used as a building block in medicinal chemistry, particularly in the development of central nervous system (CNS) therapeutics due to its ability to modulate pharmacokinetic properties such as lipophilicity and metabolic stability .
Properties
CAS No. |
2742660-40-6 |
|---|---|
Molecular Formula |
C5H10ClF2N |
Molecular Weight |
157.59 g/mol |
IUPAC Name |
3-fluoro-3-(fluoromethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C5H9F2N.ClH/c6-3-5(7)1-2-8-4-5;/h8H,1-4H2;1H |
InChI Key |
FRHVDNHESPPACH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CF)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-3-(fluoromethyl)pyrrolidine hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method is the reaction of pyrrolidine with fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentration, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3-(fluoromethyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated pyrrolidine derivatives, while oxidation and reduction reactions can lead to the formation of N-oxides or hydrogenated products, respectively.
Scientific Research Applications
3-Fluoro-3-(fluoromethyl)pyrrolidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes like dipeptidyl peptidase IV.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals.
Material Science: Fluorinated compounds are often used in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-fluoro-3-(fluoromethyl)pyrrolidine hydrochloride depends on its specific application. In medicinal chemistry, for example, it may act as an inhibitor of enzymes like dipeptidyl peptidase IV by binding to the active site and preventing substrate access . The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound for its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Pyrrolidine Derivatives
(S)-3-Fluoropyrrolidine Hydrochloride (CAS 136725-53-6)
- Structure : Contains a single fluorine atom at the 3-position of the pyrrolidine ring.
- Molecular Formula : C₄H₇FN·HCl.
- Key Difference : Lacks the fluoromethyl group, reducing steric bulk and lipophilicity compared to the target compound.
- Applications: Used in asymmetric synthesis of β-amino alcohols and enzyme inhibitors .
3,3-Difluoropyrrolidine Hydrochloride (CAS 57395-89-8)
- Structure : Features two fluorine atoms at the 3-position.
- Molecular Formula : C₄H₆F₂N·HCl.
- Key Difference : Replacement of the fluoromethyl group with a second fluorine atom increases electronegativity but reduces steric hindrance.
- Applications : Explored in fluorinated peptidomimetics and protease inhibitors .
3-(Fluoromethyl)-3-Methylpyrrolidine Hydrochloride (CAS 1823319-20-5)
- Structure : Contains both fluoromethyl and methyl groups at the 3-position.
- Molecular Formula : C₆H₁₂FClN.
Aromatic-Substituted Pyrrolidines
3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine Hydrochloride (CAS 1803583-79-0)
- Structure : Incorporates a 2-(trifluoromethoxy)phenyl group at the 3-position.
- Molecular Formula: C₁₂H₁₁F₄NO₂·HCl.
- Applications : Investigated in antipsychotic drug candidates .
(R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride (CAS 1314419-67-4)
Azetidine Analogues
3-(Fluoromethyl)azetidine Hydrochloride (CAS 1642298-59-6)
Functionalized Pyrrolidines
(3R)-3-Aminopyrrolidine Dihydrochloride (CAS 116183-81-4)
- Structure: Features an amino group (-NH₂) at the 3-position.
- Molecular Formula : C₄H₁₀N₂·2HCl.
- Key Difference: The amino group increases basicity, enabling salt formation with acidic counterions.
- Applications : Precursor for chiral ligands in asymmetric catalysis .
3-[3-(Trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine Hydrochloride (CAS 2230798-60-2)
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Feature | Applications |
|---|---|---|---|---|---|
| 3-Fluoro-3-(fluoromethyl)pyrrolidine HCl | N/A | C₅H₉F₂N·HCl | 181.6 | Dual fluorine substituents | CNS drug candidates |
| (S)-3-Fluoropyrrolidine HCl | 136725-53-6 | C₄H₇FN·HCl | 139.6 | Single fluorine substituent | Enzyme inhibitors |
| 3,3-Difluoropyrrolidine HCl | 57395-89-8 | C₄H₆F₂N·HCl | 157.6 | Two fluorine atoms | Fluorinated peptidomimetics |
| 3-(Fluoromethyl)-3-methylpyrrolidine HCl | 1823319-20-5 | C₆H₁₂FClN | 153.6 | Methyl and fluoromethyl groups | BBB-penetrating agents |
| (R)-3-(4-Fluorophenoxy)pyrrolidine HCl | 1314419-67-4 | C₁₀H₁₂FNO·HCl | 231.7 | Aromatic ether substituent | SSRIs |
Research Findings and Trends
- Lipophilicity : Compounds with fluoromethyl groups (e.g., 3-fluoro-3-(fluoromethyl)pyrrolidine HCl) exhibit higher logP values than those with single fluorine atoms, enhancing membrane permeability .
- Metabolic Stability : Aromatic substituents (e.g., trifluoromethoxy phenyl groups) improve metabolic stability by resisting cytochrome P450 oxidation .
- Ring Strain : Azetidine analogues (e.g., 3-(fluoromethyl)azetidine HCl) show faster reaction kinetics in ring-opening reactions due to increased strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
